2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate
Overview
Description
2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonic acid group attached to a 2-(4-fluoro-2-methoxy-phenyl)-ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-fluoro-2-methoxy-phenyl)-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid 2-(4-fluoro-2-methoxy-phenyl)-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenol
- 4-Fluorophenylboronic acid
Uniqueness
2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate is unique due to its specific ester linkage and the presence of both methanesulfonic acid and 4-fluoro-2-methoxy-phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
589755-58-8 |
---|---|
Molecular Formula |
C10H13FO4S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H13FO4S/c1-14-10-7-9(11)4-3-8(10)5-6-15-16(2,12)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
FFNHAPICNDDQAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCOS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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